REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([N:12]1[CH:21]=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]1=[O:22])[CH2:9][C:10]#[CH:11]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:11]#[C:10][CH2:9][CH2:8][N:12]1[CH:21]=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]1=[O:22].[C:13]1(=[O:22])[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:20]=[CH:21][NH:12]1
|
Name
|
|
Quantity
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100 mg
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Type
|
reactant
|
Smiles
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BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
C(CC#C)N1C(C2=CC=CC=C2C=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction time
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Type
|
CUSTOM
|
Details
|
3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C#CCCN1C(C2=CC=CC=C2C=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NC=CC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |